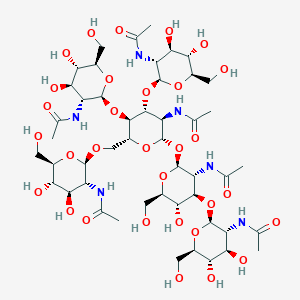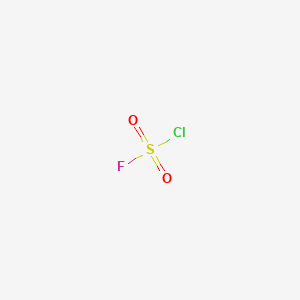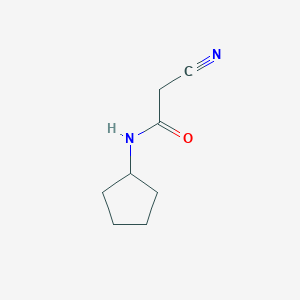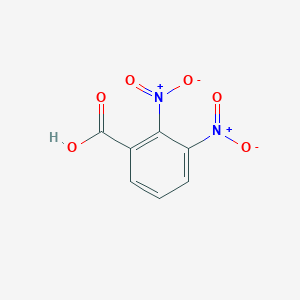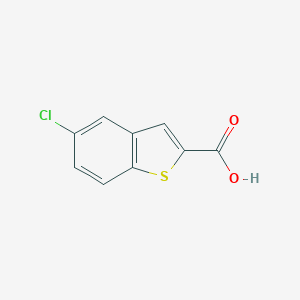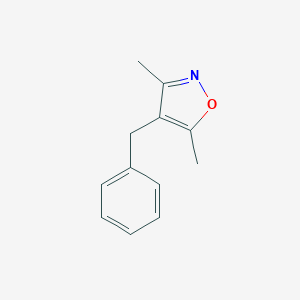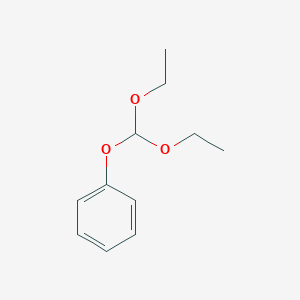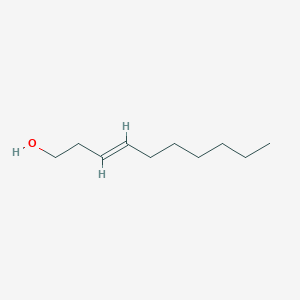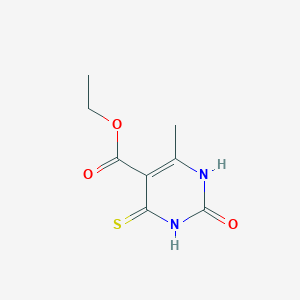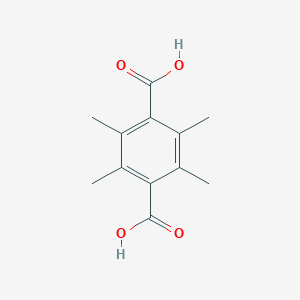
Tetramethylterephthalic acid
Descripción general
Descripción
Tetramethylterephthalic acid, also known as 2,3,5,6-tetramethylterephthalic acid, is a chemical compound with the molecular formula C12H14O4 .
Molecular Structure Analysis
The molecular structure of Tetramethylterephthalic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 222.24 g/mol .
Aplicaciones Científicas De Investigación
-
High-Performance Plastics
- Field : Material Science
- Application : Tetramethylterephthalic acid (TPA) polyesters are used for high-performance applications due to their high heat resistance, impact toughness, and optical clarity . They are becoming popular as they are less hazardous to health and the environment compared to Bisphenol A (BPA) based polycarbonates and polyarylates .
- Method : Tetramethylcyclobutanediol (TMCD), a difunctional monomer, is polymerized with TPA and other diols to yield copolyesters with superior properties to conventional TPA polyesters .
- Results : TMCD containing TPA copolyesters can have high heat resistance and impact strength .
-
Wastewater Treatment
- Field : Environmental Science
- Application : TPA is recognized as a priority pollutant due to its harmful effects on humans and the environment. It is widely used as a plasticizer and as a monomer in the manufacturing of PET bottles .
- Method : The bacterium Rhodococcus erythropolis (MTCC 3951) was studied for its TPA biodegradation efficacy in mineral salt media with TPA as the sole carbon and energy source .
- Results : R. erythropolis was observed to degrade 5 mM and 120 mM TPA within 10 h and 84 h of incubation, respectively .
-
Fluorescent Probe
- Field : Biological Research
- Application : Terephthalate (TPA) is used as a fluorescent probe for the detection of hydroxyl radicals .
- Method : The method involves the conversion of TPA into the strongly fluorescent hydroxyterephthalate .
- Results : This method has been used for a long time in radiation research .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,5,6-tetramethylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZDUDLYDUOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294069 | |
| Record name | TETRAMETHYLTEREPHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylterephthalic acid | |
CAS RN |
14458-05-0 | |
| Record name | 14458-05-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAMETHYLTEREPHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
